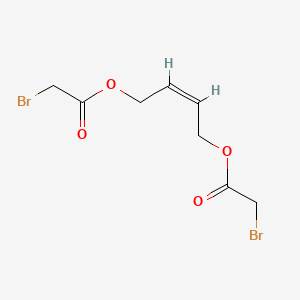
1,4-Bis(bromoacetoxy)-2-butene, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(bromoacetoxy)-2-butene, (Z)- is an organic compound characterized by the presence of two bromoacetoxy groups attached to a butene backbone The (Z)- configuration indicates that the substituents on the double bond are on the same side, which can influence the compound’s reactivity and interactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(bromoacetoxy)-2-butene, (Z)- typically involves the reaction of 1,4-butenediol with bromoacetyl bromide in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate ester, which is then brominated to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
While specific industrial production methods for 1,4-Bis(bromoacetoxy)-2-butene, (Z)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(bromoacetoxy)-2-butene, (Z)- can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoacetoxy groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 1,4-butadiene derivatives.
Hydrolysis: The ester groups can be hydrolyzed to yield 1,4-butenediol and bromoacetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents like DMF or DMSO.
Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide in aprotic solvents.
Hydrolysis: Aqueous acid or base at elevated temperatures.
Major Products
Nucleophilic Substitution: Corresponding substituted butene derivatives.
Elimination Reactions: 1,4-Butadiene derivatives.
Hydrolysis: 1,4-Butenediol and bromoacetic acid.
Applications De Recherche Scientifique
1,4-Bis(bromoacetoxy)-2-butene, (Z)- has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Potential precursor for the preparation of polymers and advanced materials.
Biological Studies: Investigated for its potential as a cross-linking agent in the modification of biomolecules.
Mécanisme D'action
The mechanism of action of 1,4-Bis(bromoacetoxy)-2-butene, (Z)- primarily involves its ability to act as an electrophile due to the presence of bromoacetoxy groups. These groups can react with nucleophiles, leading to the formation of covalent bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Bis(chloroacetoxy)-2-butene, (Z)-
- 1,4-Bis(acetoxy)-2-butene, (Z)-
- 1,4-Bis(bromoacetoxy)-2-butene, (E)-
Uniqueness
1,4-Bis(bromoacetoxy)-2-butene, (Z)- is unique due to its specific (Z)- configuration, which can influence its reactivity and interactions compared to its (E)- isomer. The presence of bromoacetoxy groups also makes it more reactive towards nucleophiles compared to chloroacetoxy or acetoxy analogs.
Propriétés
Numéro CAS |
80981-51-7 |
|---|---|
Formule moléculaire |
C8H10Br2O4 |
Poids moléculaire |
329.97 g/mol |
Nom IUPAC |
[(Z)-4-(2-bromoacetyl)oxybut-2-enyl] 2-bromoacetate |
InChI |
InChI=1S/C8H10Br2O4/c9-5-7(11)13-3-1-2-4-14-8(12)6-10/h1-2H,3-6H2/b2-1- |
Clé InChI |
SIHKVAXULDBIIY-UPHRSURJSA-N |
SMILES |
C(C=CCOC(=O)CBr)OC(=O)CBr |
SMILES isomérique |
C(/C=C\COC(=O)CBr)OC(=O)CBr |
SMILES canonique |
C(C=CCOC(=O)CBr)OC(=O)CBr |
| 20679-58-7 | |
Synonymes |
1,4-bis(bromoacetoxy)-2-butene 1,4-bis(bromoacetoxy)-2-butene, (Z)-isomer bis(1,4-bromoacetoxy)-2-butene but-2-ene-1,4-diyl bis(bromoacetate) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


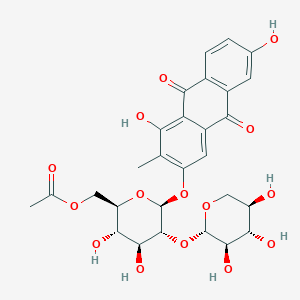
![(Z)-4-[(2S,17S)-12-hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B1235980.png)

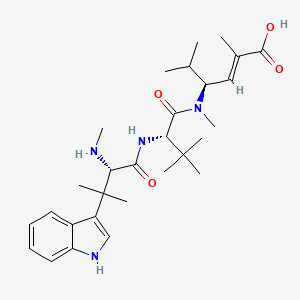

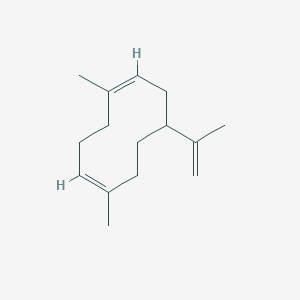
![(1S,4S,5R,9S,10R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B1235987.png)
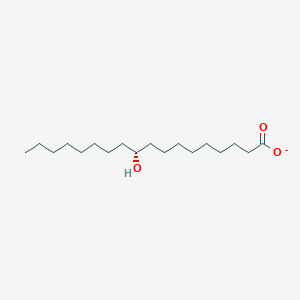

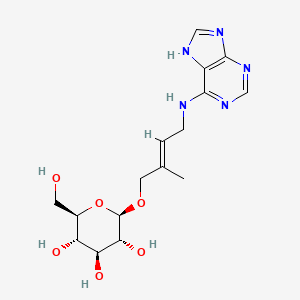
![(1R,15S,17R)-16-ethenyl-4-hydroxy-5-methoxy-15-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-14-oxa-10-azatetracyclo[8.8.0.02,7.012,17]octadeca-2,4,6,12-tetraen-11-one](/img/structure/B1235995.png)
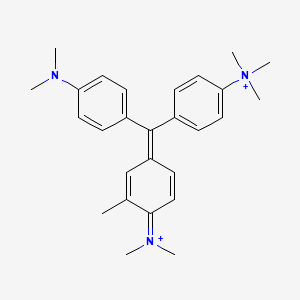
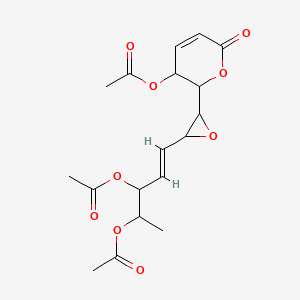
![2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine](/img/structure/B1236001.png)
